4-((4-溴-3-甲基苯基)氨基)-N,N-二乙基-7-甲基-1,8-萘啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

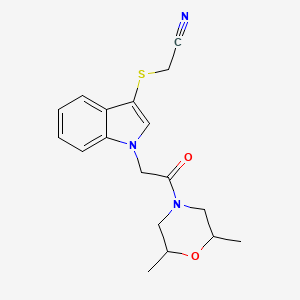

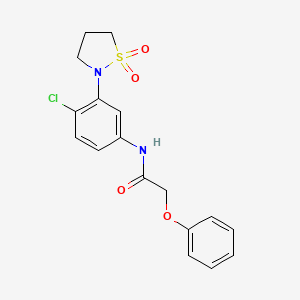

The compound "4-((4-bromo-3-methylphenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide" is a chemically synthesized molecule that belongs to the class of naphthyridine derivatives. These derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The compound features a naphthyridine core, which is a bicyclic structure composed of a pyridine ring fused to a benzene ring. The presence of various substituents, such as bromo, methyl, and carboxamide groups, can significantly influence the compound's chemical behavior and biological activity.

Synthesis Analysis

The synthesis of naphthyridine derivatives can be achieved through various methods. One approach involves the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with primary amines to yield a series of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids . Another method described is a Pfitzinger-type condensation, which provides a direct route to 4-carboxy-1,8-naphthyridines and related compounds . Additionally, a one-pot, four-component reaction has been developed for the synthesis of highly substituted 1,4-dihydro-1,8-naphthyridine-3-carboxamide derivatives .

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is characterized by the presence of a naphthyridine core, which can be modified with various substituents to enhance biological activity. The electronic properties of the naphthyridine moiety, such as electronic absorption, are influenced by these substituents, which can also provide a useful tether for anchoring the ligand to other molecules or surfaces .

Chemical Reactions Analysis

Naphthyridine derivatives undergo a variety of chemical reactions. For instance, the reaction of N,N-dialkyl-4-chloro-1,2-dihydro-2-oxo-1,8-naphthyridine-3-carboxamides with primary amines can yield a mixture of isomeric N,N-dialkyl-2-(alkylamino or cycloalkylamino)-4-chloro-1,8-naphthyridine-3-carboxamides . These reactions are temperature-dependent and can lead to different isomeric products .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives are influenced by their molecular structure. The presence of substituents like bromo, methyl, and carboxamide groups can affect the compound's solubility, stability, and reactivity. These properties are crucial for the compound's biological activity and pharmacological profile. For example, some naphthyridine derivatives have shown potent cytotoxicity against various cancer cell lines and have been tested in vivo for their therapeutic effects against tumors in mice . Furthermore, certain derivatives have demonstrated antimalarial activity, highlighting the potential of these compounds in the treatment of infectious diseases .

科学研究应用

合成和抗菌活性

研究导致了各种萘啶衍生物的合成,显示出显着的抗菌活性。合成过程涉及萘啶结构的修饰以增强其抗菌功效。值得注意的是,吡啶酮羧酸,包括与 4-((4-溴-3-甲基苯基)氨基)-N,N-二乙基-7-甲基-1,8-萘啶-3-甲酰胺结构相关的类似物,已经合成并测试了它们的抗菌特性,显示出对一系列细菌菌株有希望的结果 (Egawa 等,1984)。

化学合成和表征

萘啶衍生物的研究延伸到探索新的合成途径和表征它们的化学结构。从氨基萘啶酮合成新化合物的努力导致了独特杂环系统的产生。这些合成工作促进了对萘啶化学及其在各个科学领域的潜在应用的更广泛理解 (Deady & Devine,2006)。

抑制胃 H+,K+-ATPase

对 1-(2-甲基苯基)噻吩 [2,3-c]-1,5-萘啶的研究,其结构与所讨论的化合物相关,探索了它们作为胃 H+,K+-ATPase 可逆抑制剂的潜力。这一研究方向突出了萘啶衍生物在治疗与胃酸分泌相关的疾病中的治疗潜力。然而,所研究的特定化合物未显示出药理学相关的抑制效力水平,表明需要进一步的结构优化 (Björk 等,1996)。

电化学发光衍生化

使用电化学发光检测进行高效液相色谱 (HPLC) 的羧酸衍生化突出了萘啶衍生物的另一项科学应用。这种方法利用相关化合物,提高了羧酸检测的灵敏度和选择性,展示了该化合物在分析化学中的实用性 (Morita & Konishi,2002)。

细胞毒活性与 DNA 结合

包括与关注化合物相关的化合物在内的苯并[b][1,6]萘啶的甲酰胺衍生物的合成和评价已显示出对各种癌细胞系具有有效的细胞毒性。这项研究强调了萘啶衍生物在开发新的化疗剂中的潜力。此外,对 DNA 相互作用和对接的研究突出了其细胞毒性作用的分子机制,提供了对它们在细胞水平上的作用模式的见解 (Deady 等,2005;Deady 等,2003)。

属性

IUPAC Name |

4-(4-bromo-3-methylanilino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23BrN4O/c1-5-26(6-2)21(27)17-12-23-20-16(9-7-14(4)24-20)19(17)25-15-8-10-18(22)13(3)11-15/h7-12H,5-6H2,1-4H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKIJTGCMBBINFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC(=C(C=C3)Br)C)C=CC(=N2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-bromo-3-methylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[2-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B2524158.png)

![6-(tert-butylsulfonyl)-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2524169.png)

![N-[4-(benzyloxy)phenyl]-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2524172.png)

![5-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]furan-2-carboxylic acid](/img/structure/B2524177.png)